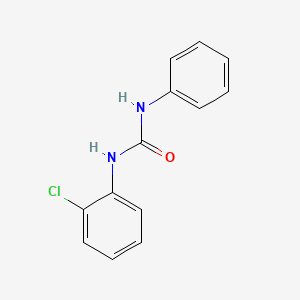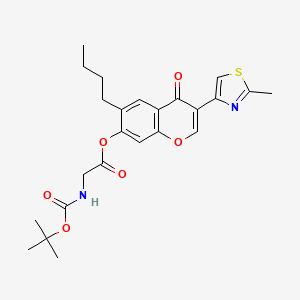
N-(2-chlorophenyl)-N'-phenylurea
Vue d'ensemble
Description
Compounds like “N-(2-chlorophenyl)-N’-phenylurea” belong to a class of organic compounds known as ureas, which contain a carbonyl group flanked by two amine groups . Ureas are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of a compound like “N-(2-chlorophenyl)-N’-phenylurea” would likely involve a central carbonyl group (C=O) flanked by two amine groups (NH), one attached to a phenyl ring and the other to a 2-chlorophenyl ring .Chemical Reactions Analysis
Ureas, in general, can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, aminolysis, alcoholysis, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-chlorophenyl)-N’-phenylurea” would depend on its molecular structure. For example, the presence of the urea functional group could impart polarity to the molecule, affecting its solubility in various solvents .Applications De Recherche Scientifique
Bioremediation Technology
- Herbicide Degradation : N-Phenylurea herbicides like diuron (a close relative of N-(2-chlorophenyl)-N'-phenylurea) have been the subject of research due to their persistence in soil and water. Studies have focused on enhancing their bioavailability and degradation using cyclodextrin-based bioremediation technology and bacterial consortia, demonstrating significant mineralization of these herbicides in contaminated soils (Villaverde et al., 2012).
Agricultural Applications
- Fruit Growth Stimulation : N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), a derivative of phenylurea, has been found to induce parthenocarpic fruit development and enhance fruit growth in kiwifruit (Actinidia chinensis Planch.), suggesting potential commercial applications in agriculture (Iwahori et al., 1988).
Chemical Analysis and Detection
- Analytical Techniques : Studies have been conducted on the gas chromatography/mass spectrometry of phenylurea pesticides, focusing on their decomposition and identification. This research provides insights into analytical methods for detecting and analyzing phenylurea compounds in various environments (Tamiri & Zitrin, 1987).
Environmental Chemistry
- Water Disinfection Processes : Research on the reaction kinetics of phenylurea herbicides like chlortoluron with hypochlorite during water disinfection processes has been explored. This study helps in understanding the transformation and degradation of these compounds in water treatment systems (Losito et al., 2000).
Enzyme Inhibition and Sensing
- Enzyme Inhibition and Mercury Sensing : Thiourea derivatives, including 1-(2-chlorophenyl)-3-phenylthiourea, have been studied for their anti-cholinesterase activity and potential as mercury sensors. This research highlights the multifunctional capabilities ofthese compounds in both medicinal chemistry and environmental monitoring (Rahman et al., 2021).
Herbicide Metabolism in Plants
- Metabolite Identification : Studies on the metabolism of phenylurea herbicides in plants like cotton have led to the identification of new metabolites. This research is crucial for understanding the environmental impact and the biochemical pathways of these herbicides in agricultural settings (Frear & Swanson, 1972).
Water Contamination and Treatment
- Ozonation in Water Treatment : Research on the ozonation of chlorophenylurea pesticides in water has explored the degradation pathways and reaction monitoring of these compounds. This is essential for improving water treatment processes and understanding the environmental fate of such pesticides (Tahmasseb et al., 2002).
Somatic Embryogenesis in Plants
- Stimulation of Somatic Embryogenesis : Diphenylurea derivatives have been investigated for their ability to induce somatic embryogenesis in various Citrus species. This highlights their potential use in plant tissue culture and genetic engineering applications (Carra et al., 2006).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGRKQNMKAMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307266 | |
| Record name | Carbanilide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbanilide, 2-chloro- | |
CAS RN |
2989-99-3 | |
| Record name | N-(2-Chlorophenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2989-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbanilide, 2-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbanilide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B3835846.png)

![N-benzyl-N'-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-N-phenylsulfamide](/img/structure/B3835866.png)
![2-amino-4-(2-furyl)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3835879.png)
![3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one](/img/structure/B3835886.png)
![2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3835890.png)


![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835930.png)
![5-acetyl-N,2,4-trimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B3835933.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3835936.png)